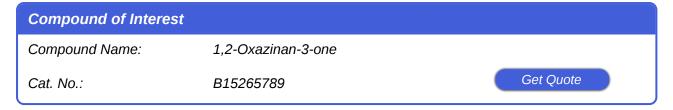


Application Notes: Optimizing Reaction Conditions for 1,2-Oxazinan-3-one Synthesis

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For Researchers, Scientists, and Drug Development Professionals

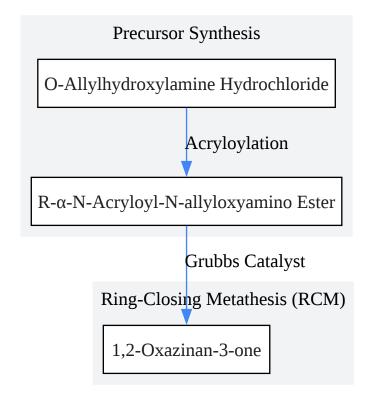
These application notes provide a comprehensive guide to the synthesis of **1,2-Oxazinan-3-one**, a heterocyclic scaffold of interest in medicinal chemistry due to its potential as a β -lactam surrogate. The primary synthetic strategy discussed is the ring-closing metathesis (RCM) of a rationally designed acyclic precursor. This document outlines the optimization of critical reaction parameters to achieve high yields and purity of the target compound.

Synthetic Approach Overview

The synthesis of **1,2-Oxazinan-3-one** is efficiently achieved through a two-step process involving the preparation of an acyclic precursor, $R-\alpha-N-acryloyl-N-allyloxyamino$ ester, followed by an intramolecular ring-closing metathesis (RCM) reaction.

General Synthetic Scheme:





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Caption: General workflow for the synthesis of **1,2-Oxazinan-3-one**.

Data Presentation: Optimizing Ring-Closing Metathesis

The yield and purity of **1,2-Oxazinan-3-one** are highly dependent on the choice of catalyst, solvent, and reaction temperature. The following tables summarize the effects of these parameters on the RCM reaction.

Table 1: Effect of Grubbs Catalyst on RCM Yield



| Catalyst Generat ion | Catalyst Name | Loading (mol%) | Solvent | Temper ature (°C) | Time (h) | Yield (%) | Referen ce |
|----------------------------|-----------------------|-------------------|---------------------|-------------------------|----------|--------------|---------------|
| First Generati on | Grubbs I | 5 | Dichloro methane | 40 | 24 | Moderate | [1] |
| Second Generati on | Grubbs II | 2-5 | Dichloro methane | 40-60 | 2-24 | High | [1][2] |
| Third Generati on | Hoveyda- Grubbs II | 2-5 | Toluene | 25-80 | 1-12 | Very High | [3] |

Table 2: Influence of Solvent on RCM Efficiency (using Grubbs II Catalyst)

| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Notes |
|---------------------------|------------------------|-----------------------|----------------------|-----------|--|
| Dichlorometh ane | 9.08 | 39.6 | 12 | High | Standard solvent, good results.[4] |
| Toluene | 2.38 | 110.6 | 8 | High | Higher temperatures possible.[3] |
| Tetrahydrofur an (THF) | 7.52 | 66 | 16 | Moderate | Potential for catalyst degradation. |
| Acetic Acid | 6.2 | 118 | 4 | High | Can accelerate the reaction. [4] |

Table 3: Impact of Temperature on RCM Yield (using Grubbs II Catalyst in Dichloromethane)



| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
|------------------|-------------------|-----------|--|
| 25 (Room Temp) | 24 | Moderate | Slower reaction rate. [2] |
| 40 (Reflux) | 12 | High | Optimal balance of rate and stability.[2] |
| 60 | 6 | Decreased | Potential for catalyst degradation and side products.[2] |

Experimental Protocols

Protocol 1: Synthesis of O-Allylhydroxylamine Hydrochloride (Precursor Starting Material)

This protocol describes the synthesis of O-allylhydroxylamine hydrochloride, a key starting material for the acyclic RCM precursor.

Materials:

- Ethyl N-hydroxycarbamate
- Potassium hydroxide (KOH)
- Absolute ethanol
- · Allyl bromide
- Hydrochloric acid (HCl)
- Ether

Procedure:

- Prepare a solution of potassium hydroxide (1.55 mol) in absolute ethanol.
- To this, add a solution of ethyl N-hydroxycarbamate (1.52 mol) in absolute ethanol.



- Cool the mixture and add allyl bromide (1.62 mol) dropwise, maintaining the temperature at 25°C.
- After the addition is complete, reflux the mixture for 2 hours.
- Filter the reaction mixture to remove the potassium bromide precipitate and wash the solid with absolute ethanol.
- Evaporate the ethanol from the filtrate under reduced pressure.
- The crude product is then hydrolyzed by steam distillation from a solution of potassium hydroxide (120 g in 280 ml of water).[5]
- The distillate is collected in dilute hydrochloric acid.[5]
- Evaporate the distillate under reduced pressure. The residue is taken up in absolute ethanol and re-evaporated to dryness to yield O-allylhydroxylamine hydrochloride.[5]

Protocol 2: Synthesis of R- α -N-Acryloyl-N-allyloxyamino Ester (RCM Precursor)

This protocol details the acylation of an O-allyl-N-(alkoxycarbonyl)amino acid to form the diene precursor for the RCM reaction.

Materials:

- · O-Allylhydroxylamine hydrochloride
- Appropriate α-hydroxy ester
- Acryloyl chloride
- Triethylamine (or other suitable base)
- Dichloromethane (or other suitable solvent)

Procedure:



- Dissolve the starting α -hydroxy ester and O-allylhydroxylamine in dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Add triethylamine to the solution.
- Add acryloyl chloride dropwise to the reaction mixture.
- Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Ring-Closing Metathesis to form 1,2-Oxazinan-3-one

This protocol describes the cyclization of the acyclic precursor using a Grubbs catalyst.

Materials:

- R-α-N-Acryloyl-N-allyloxyamino ester
- Grubbs II catalyst (or other generations)
- Anhydrous, degassed dichloromethane (or other suitable solvent)

Procedure:

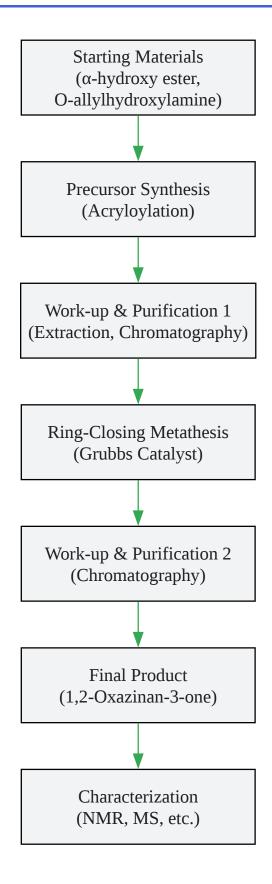
- Dissolve the R-α-N-acryloyl-N-allyloxyamino ester in anhydrous, degassed dichloromethane to a concentration of 0.01-0.05 M.
- Add the Grubbs II catalyst (2-5 mol%) to the solution.



- Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the pure **1,2**-**Oxazinan-3-one**.

Mandatory Visualizations Synthetic Workflow Diagram





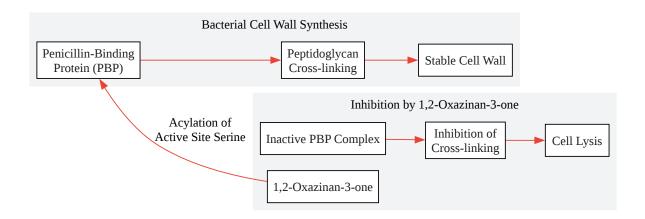
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Caption: Experimental workflow for **1,2-Oxazinan-3-one** synthesis.



Proposed Mechanism of Action: PBP Inhibition

1,2-Oxazinan-3-ones are considered potential surrogates for β -lactam antibiotics. Their proposed mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[6][7]



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Caption: Inhibition of PBP by 1,2-Oxazinan-3-one.

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